molecular formula C25H25ClN2O2 B15044250 N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide

N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide

Cat. No.: B15044250
M. Wt: 420.9 g/mol
InChI Key: KTKUQYAYTASMSR-UHFFFAOYSA-N
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Description

N'-[(4-Chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide is a synthetic carbohydrazide derivative characterized by a biphenyl core substituted with a pentyl chain at the 4'-position and a 4-chlorophenylcarbonyl hydrazide group at the 4-position. The pentyl chain likely enhances lipophilicity, influencing bioavailability and membrane permeability .

Properties

Molecular Formula

C25H25ClN2O2

Molecular Weight

420.9 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-4-(4-pentylphenyl)benzohydrazide

InChI

InChI=1S/C25H25ClN2O2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(29)27-28-25(30)22-14-16-23(26)17-15-22/h6-17H,2-5H2,1H3,(H,27,29)(H,28,30)

InChI Key

KTKUQYAYTASMSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.

    Biological Studies: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-4’-pentylbiphenyl-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Biphenyl Cores

N-(4-Chlorophenyl)[1,1'-biphenyl]-4-carboxamide (CAS 312759-00-5)
  • Structure : Replaces the carbohydrazide group with a carboxamide.
  • Molecular Formula: C₁₉H₁₄ClNO
  • Molecular Weight : 307.77 g/mol
  • Key Differences : Lacks the hydrazide linker and pentyl chain, reducing conformational flexibility and hydrogen-bonding capacity. This may limit its utility in chelating metal ions or binding to polar enzyme active sites compared to the target compound .
N'-([1,1'-Biphenyl]-4-ylcarbonyl)-4-methylbenzohydrazide
  • Structure : Features a methylbenzene substituent instead of the pentyl chain.
  • Molecular Formula : C₂₁H₁₈N₂O₂ (estimated)
  • This compound is more rigid due to the absence of the flexible pentyl chain .

Piperidinyl-Substituted Analogues

4-Chloro-N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 477872-87-0)
  • Structure : Incorporates a piperidinyl-sulfonyl group instead of the biphenyl-pentyl system.
  • Molecular Formula : C₁₉H₁₉Cl₂N₃O₄S
  • Molecular Weight : 484.34 g/mol
  • Key Differences : The sulfonyl-piperidine moiety introduces steric bulk and polar sulfonyl groups, which may enhance solubility but reduce membrane permeability compared to the pentyl-substituted target compound .
4-Chloro-N'-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (CAS 1024183-79-6)
  • Structure : Similar to the above but with a methylphenyl sulfonyl group.
  • Molecular Formula : C₂₀H₂₂ClN₃O₄S
  • Molecular Weight : 435.92 g/mol

Functional Group Variations

N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea
  • Structure : Replaces the carbohydrazide with a thiourea group and a pyridylmethyl substituent.
  • This compound exhibits trans-cis isomerism, which the target carbohydrazide lacks .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N'-[(4-Chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazide Not available C₂₅H₂₄ClN₃O₂ (estimated) ~450 4'-Pentyl, 4-chlorophenylcarbonyl hydrazide
N-(4-Chlorophenyl)[1,1'-biphenyl]-4-carboxamide 312759-00-5 C₁₉H₁₄ClNO 307.77 Carboxamide, no pentyl
4-Chloro-N'-({1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide 477872-87-0 C₁₉H₁₉Cl₂N₃O₄S 484.34 Piperidinyl-sulfonyl
N'-([1,1'-Biphenyl]-4-ylcarbonyl)-4-methylbenzohydrazide Not available C₂₁H₁₈N₂O₂ (estimated) ~342 Methylbenzene

Biological Activity

Chemical Formula

  • Molecular Formula : C_{22}H_{24}ClN_{3}O_{2}
  • Molecular Weight : 397.89 g/mol

Structure

The compound features a biphenyl core substituted with a 4-chlorophenyl group and a carbohydrazide moiety. The presence of the chlorophenyl group is known to enhance lipophilicity, which can influence biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, indicating that halogenated phenyl groups often enhance antibacterial activity. For instance, derivatives with para-substituted halogens have shown significant efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedActivity (Zone of Inhibition in mm)
Compound AS. aureus15
Compound BE. coli18
N'-[(4-chlorophenyl)carbonyl]-4'-pentylbiphenyl-4-carbohydrazideS. aureus, E. coliTBD

Anti-Proliferative Activity

The compound has also been investigated for its anti-proliferative effects on cancer cell lines. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 2: Anti-Proliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
DoxorubicinMCF-70.5
This compoundMCF-7TBD
This compoundHepG2TBD

The proposed mechanisms involve the inhibition of key cellular pathways that regulate cell proliferation and apoptosis. Compounds with similar structures have been shown to interact with DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells.

Study 1: Synthesis and Characterization

A recent study focused on synthesizing derivatives of hydrazides similar to this compound. The compounds were characterized using IR spectroscopy, NMR, and mass spectrometry, confirming the presence of expected functional groups.

Study 2: In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate promising bioavailability and therapeutic indices in animal models, suggesting further exploration in clinical settings.

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